molecular formula C12H9NO3 B092367 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione CAS No. 1082-85-5

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B092367
CAS No.: 1082-85-5
M. Wt: 215.2 g/mol
InChI Key: ISGBKWSEHGAUNF-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione is a compound belonging to the class of cyclic imides. Cyclic imides are known for their diverse array of bioactivities, which include anti-inflammatory, anticancer, and antimicrobial properties

Mechanism of Action

Target of Action

The primary targets of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione are the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

This compound interacts with its targets by inhibiting their activities . The compound binds to the active sites of the hCAs and AChE enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.

Biochemical Pathways

The inhibition of hCAs and AChE enzymes affects several biochemical pathways. The inhibition of hCAs can disrupt the regulation of pH in various body tissues, affecting processes such as respiration and the transport of carbon dioxide and oxygen . On the other hand, the inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .

Result of Action

The inhibition of hCAs and AChE enzymes by this compound can have various molecular and cellular effects. For instance, the inhibition of hCAs can disrupt the balance of pH in the body, potentially leading to conditions such as metabolic acidosis or alkalosis . The inhibition of AChE can lead to an overstimulation of cholinergic neurons, potentially resulting in symptoms such as muscle weakness and fatigue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as temperature and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione can be achieved through a one-pot, economical, and efficient method. The reaction involves the Michael addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide, resulting in the formation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This reaction is typically carried out in water, which is an environmentally benign solvent, and does not require any catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of water as a solvent and the absence of hazardous chemicals make the synthetic route suitable for scaling up to industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from the Michael addition reaction are 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .

Properties

IUPAC Name

1-(4-acetylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGBKWSEHGAUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148462
Record name 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
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Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1082-85-5
Record name N-(4-Acetylphenyl)maleimide
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Record name 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
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Record name 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione
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Synthesis routes and methods

Procedure details

In dimethylacetamide, 98 g of maleic anhydride was reacted with 135 g of p-aminoacetophenone at 140° C. for 4 hours. After the reaction, methyl alcohol was added to the reaction solution to precipitate a solid. The precipitate was recovered by filtration and dried in vacuo to obtain 139 g (a yield of 65%) of p-maleimidoacetophenone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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